molecular formula C16H19BrN4OS B2446102 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2097868-98-7

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2446102
CAS No.: 2097868-98-7
M. Wt: 395.32
InChI Key: MAHUXYRSZBJOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a piperidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the propanamide group is attached through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
  • 3-(2-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
  • 3-(2-iodophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-4,11,13H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUXYRSZBJOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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